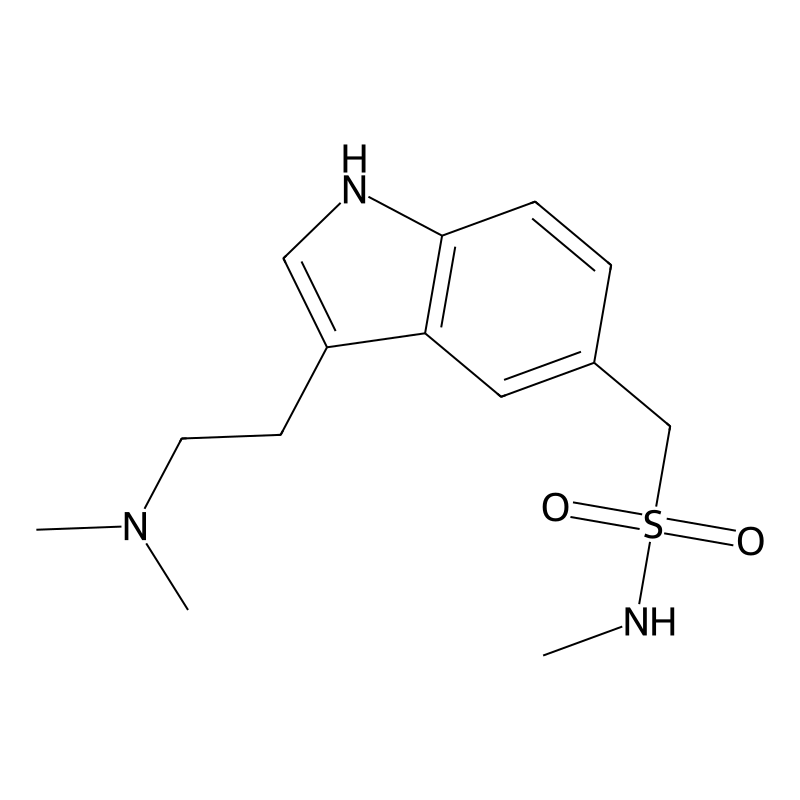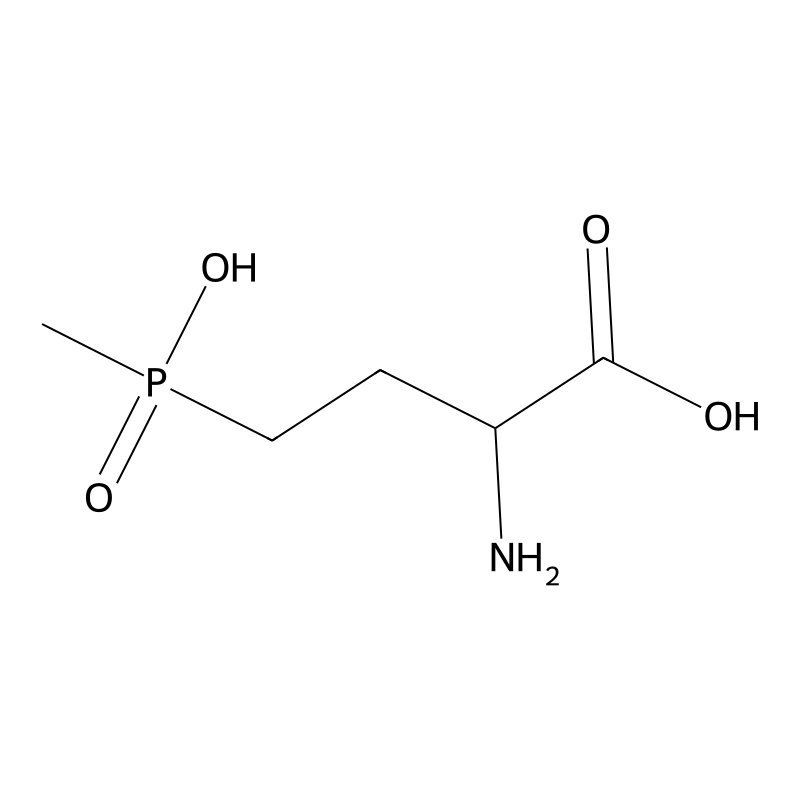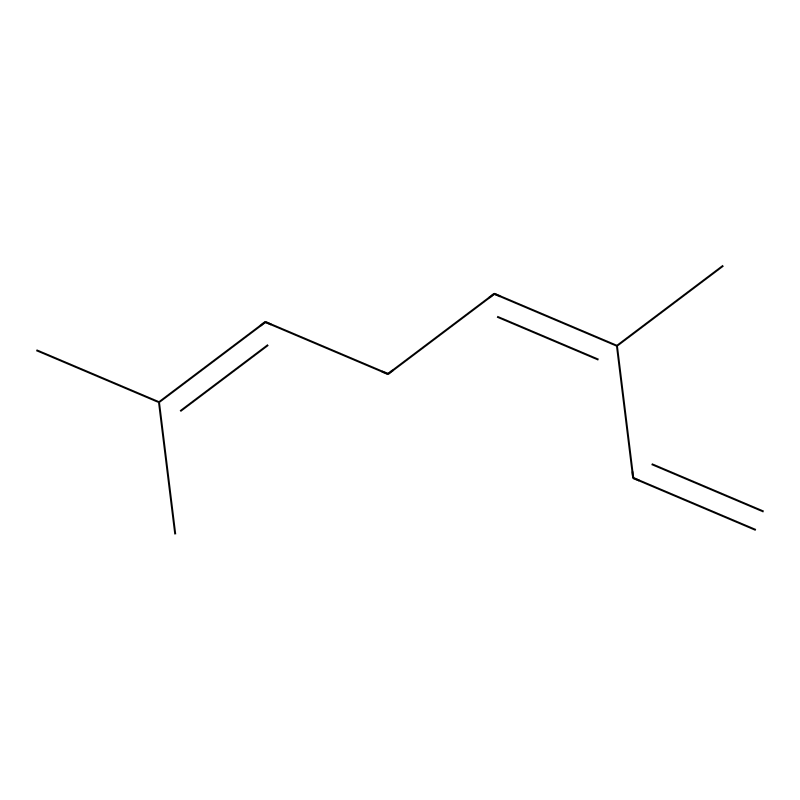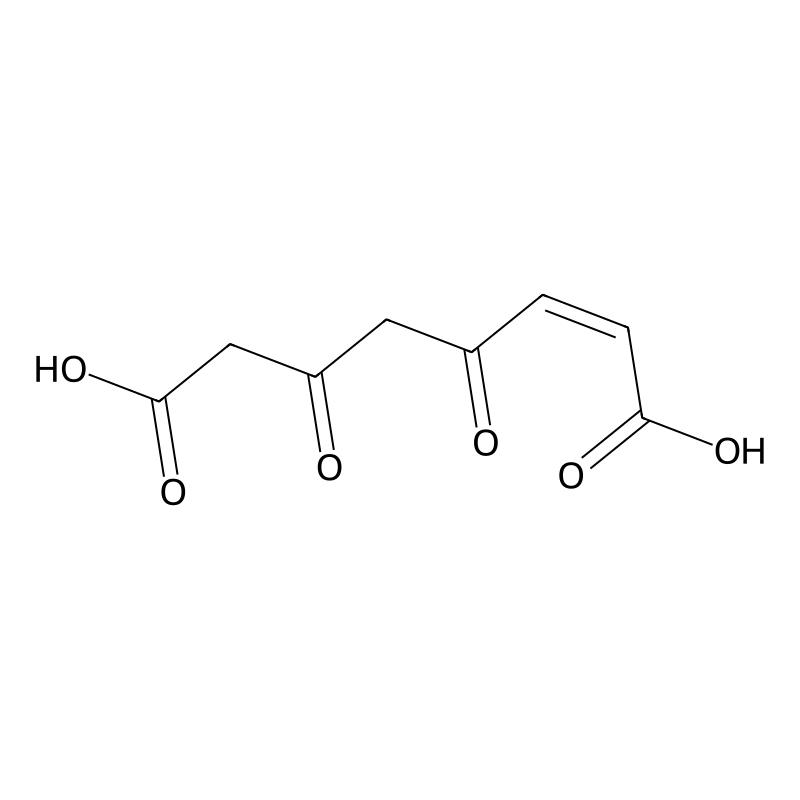N1-(2,5-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
Catalog No.
S3056738
CAS No.
895784-98-2
M.F
C19H14F3N3O2S
M. Wt
405.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
895784-98-2
Product Name
N1-(2,5-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
IUPAC Name
N'-(2,5-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Molecular Formula
C19H14F3N3O2S
Molecular Weight
405.4
InChI
InChI=1S/C19H14F3N3O2S/c20-12-3-1-2-11(8-12)19-24-14(10-28-19)6-7-23-17(26)18(27)25-16-9-13(21)4-5-15(16)22/h1-5,8-10H,6-7H2,(H,23,26)(H,25,27)
InChI Key
UFNZFBOIEQJTFC-UHFFFAOYSA-N
SMILES
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Solubility
not available
- Origin: The origin of this specific compound is unknown. It is not commercially available and there is no scientific literature readily available describing its synthesis or properties. Compounds with similar structures are known, and are often synthesized for research purposes such as drug discovery [].
- Significance: Without specific research data, it is difficult to determine the significance of this particular compound. However, molecules with similar structures containing thiazole rings are often explored in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The key features of the molecule include:
- Central Oxalamide Group: The molecule contains a central oxalamide group (C=O)-N-C(=O)-, which is a common functional group in many organic compounds, often associated with amide bonds that play a role in protein structure and function.
- Difluorophenyl Rings: Two fluorine atoms are attached to a phenyl ring at the 2,5 positions. Fluorine substitution can affect the physical and chemical properties of the molecule, such as increasing lipophilicity (fat solubility).
- Thiazole Ring: The molecule contains a thiazole ring, a five-membered aromatic heterocycle with a nitrogen and sulfur atom. Thiazole rings are present in many biologically active molecules. The presence of a fluorophenyl group attached to the thiazole ring at the 3 position could further influence its properties.
- Ethyl Linker: An ethyl group (CH2-CH3) connects the thiazole ring to the central oxalamide group.
Chemical Reactions Analysis
- Synthesis: This compound could potentially be synthesized through a reaction between a difluorophenyl amine, a thiazole derivative, and an oxalyl chloride, following standard amide coupling techniques [].
- Hydrolysis: The oxalamide bond could be susceptible to hydrolysis (breakdown by water) under acidic or basic conditions, yielding the corresponding difluorophenyl amine and a thiazole-containing carboxylic acid.
Physical And Chemical Properties Analysis
- Solid State: The presence of multiple aromatic rings and the amide group suggests the molecule is likely a solid at room temperature.
- Solubility: The fluorinated phenyl rings might decrease water solubility, while the presence of the amide group could provide some solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).
- Fluorine Substitution: The presence of fluorine atoms can sometimes affect the metabolism and potential toxicity of a molecule.
- Potential for Skin Irritation: The aromatic rings and amide group could be mildly irritating to the skin.
XLogP3
3.8
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








